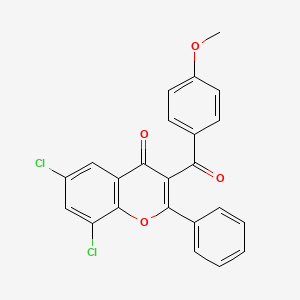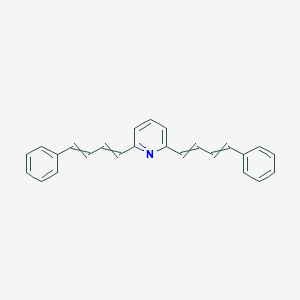
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two 4-phenylbuta-1,3-dien-1-yl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 4-phenylbuta-1,3-diene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring and the conjugated diene system. This coordination can lead to the formation of stable complexes that exhibit unique electronic and photophysical properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or bioimaging.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
- 2,6-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine is unique due to its specific substitution pattern and the presence of conjugated diene systems, which impart distinct electronic properties. This makes it particularly valuable in applications requiring materials with specific photophysical characteristics, such as organic electronics and coordination chemistry.
Propiedades
Número CAS |
679813-91-3 |
|---|---|
Fórmula molecular |
C25H21N |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2,6-bis(4-phenylbuta-1,3-dienyl)pyridine |
InChI |
InChI=1S/C25H21N/c1-3-12-22(13-4-1)16-7-9-18-24-20-11-21-25(26-24)19-10-8-17-23-14-5-2-6-15-23/h1-21H |
Clave InChI |
JPODWRUOSQGUSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC2=NC(=CC=C2)C=CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



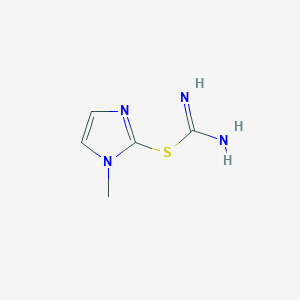

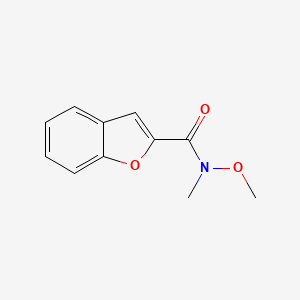


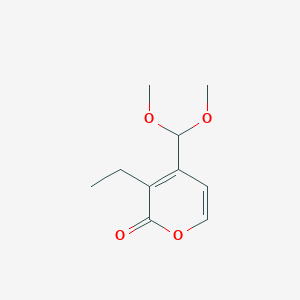
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
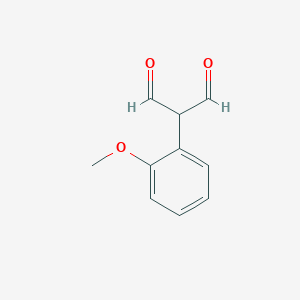
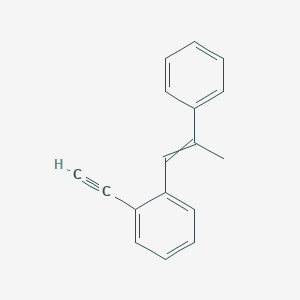
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
